molecular formula C14H14O4 B13851769 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione CAS No. 60583-16-6

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione

Cat. No.: B13851769
CAS No.: 60583-16-6
M. Wt: 246.26 g/mol
InChI Key: WBAZMMHJYXYLOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7-tetramethylnaphthalene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions . The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including enzymes and DNA, leading to oxidative stress and cellular damage . The compound’s hydroxyl groups also allow it to form hydrogen bonds with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

Uniqueness

5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is unique due to its multiple hydroxyl and methyl groups, which enhance its reactivity and potential biological activities. The presence of these functional groups allows for a broader range of chemical modifications and applications compared to simpler naphthoquinones .

Properties

CAS No.

60583-16-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h15-16H,1-4H3

InChI Key

WBAZMMHJYXYLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)C)C)O)C

Origin of Product

United States

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